molecular formula C5H4N2O2 B130350 Pyridazine-3-carboxylic acid CAS No. 2164-61-6

Pyridazine-3-carboxylic acid

Cat. No.: B130350
CAS No.: 2164-61-6
M. Wt: 124.1 g/mol
InChI Key: RUUOPSRRIKJHNH-UHFFFAOYSA-N
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Description

Pyridazine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H4N2O2. It is characterized by a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms, with a carboxylic acid group attached at the third position. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemicals, and material science.

Biochemical Analysis

Biochemical Properties

Pyridazine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX)-2, an enzyme involved in the inflammatory response . . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammation and metabolic disorders.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses . By inhibiting NF-κB, the compound can reduce the expression of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects. Additionally, this compound has been shown to affect cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in energy production and lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. The compound can form hydrogen bonds and π-π stacking interactions with target proteins, leading to enzyme inhibition or activation . For instance, this compound inhibits COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . Similarly, the compound inhibits SCD-1 by interacting with its catalytic domain, thereby reducing the synthesis of monounsaturated fatty acids . These molecular interactions contribute to the compound’s pharmacological effects and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can maintain its biological activity for several weeks when stored properly. Its effects on cellular function may diminish over time due to gradual degradation and loss of potency . In in vitro and in vivo studies, the compound has demonstrated sustained anti-inflammatory and metabolic effects over extended periods, highlighting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as anti-inflammatory and metabolic regulation . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. These findings underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can inhibit key metabolic enzymes, such as COX-2 and SCD-1, leading to alterations in metabolic flux and metabolite levels . Additionally, this compound can modulate the activity of enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase . These interactions result in changes in lipid synthesis, energy production, and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and localization . For example, this compound can bind to albumin in the bloodstream, enhancing its distribution to target tissues . Additionally, the compound can be transported across cell membranes via specific transporters, such as organic anion transporters . These interactions influence the compound’s bioavailability, localization, and accumulation within cells and tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism . Additionally, the compound can accumulate in the nucleus, where it modulates gene expression and transcriptional activity . These subcellular localizations contribute to the compound’s diverse biological effects and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridazine-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with appropriate dicarbonyl compounds. For instance, the reaction of hydrazine with maleic anhydride followed by oxidation can yield this compound. Another method includes the reaction of hydrazine with 1,4-diketones under acidic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Pyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form pyridazine-3-methanol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridazine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products:

  • Oxidation products include pyridazine-3-carboxylate esters.
  • Reduction products include pyridazine-3-methanol.
  • Substitution products vary depending on the substituents introduced.

Scientific Research Applications

Pyridazine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: Pyridazine derivatives exhibit various pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is utilized in the development of agrochemicals and materials with specific electronic properties.

Comparison with Similar Compounds

  • Pyrimidine-4-carboxylic acid
  • Pyrazine-2-carboxylic acid
  • Pyridazine-4-carboxylic acid

Pyridazine-3-carboxylic acid stands out due to its specific structural features and the resulting chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-5(9)4-2-1-3-6-7-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUOPSRRIKJHNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296601
Record name 3-Pyridazinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2164-61-6
Record name PYRIDAZINE-3-CARBOXYLIC ACID
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridazinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridazine-3-carboxylic acid
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Record name Pyridazine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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